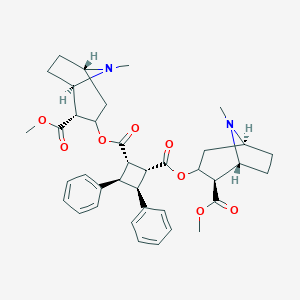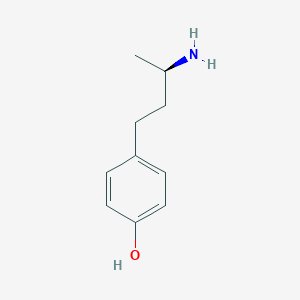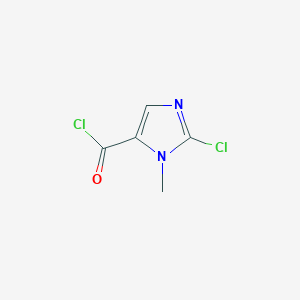
methyl N-(2,2-dimethylpropanoylamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2,2-dimethylpropanoylamino)carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family of pesticides. It is a white crystalline solid that is soluble in water and has a slightly sweet odor. Carbaryl is used in agriculture, forestry, and public health to control a wide range of pests, including insects, mites, and ticks.
Mechanism of Action
Methyl N-(2,2-dimethylpropanoylamino)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to affect the nervous system of insects, mammals, and birds. In insects, it causes paralysis and death by inhibiting acetylcholinesterase. In mammals and birds, it can cause a range of effects, including nausea, vomiting, diarrhea, tremors, convulsions, and respiratory failure. This compound has also been shown to affect the reproductive system of some animals, including rats and rabbits.
Advantages and Limitations for Lab Experiments
Methyl N-(2,2-dimethylpropanoylamino)carbamate is widely used in laboratory experiments due to its low cost, availability, and ease of use. It is a versatile tool for studying the effects of carbamate pesticides on various organisms and can be used to investigate the mechanisms of toxicity and metabolism of these compounds. However, the use of this compound in lab experiments is limited by its toxicity and potential to affect non-target organisms.
Future Directions
There are several future directions for research on methyl N-(2,2-dimethylpropanoylamino)carbamate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the study of the effects of this compound on non-target organisms, including beneficial insects, soil microorganisms, and aquatic organisms. Finally, there is a need for more research on the long-term effects of this compound exposure on human health, particularly in populations that are exposed to the compound on a regular basis.
Synthesis Methods
Methyl N-(2,2-dimethylpropanoylamino)carbamate is synthesized by reacting methylamine with 1-naphthol in the presence of phosgene. The resulting intermediate is then reacted with 2,2-dimethylpropanoic anhydride to form this compound. The overall reaction can be represented as follows:
Scientific Research Applications
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used as a model compound for studying the metabolism and toxicology of carbamate pesticides. This compound has also been used as a tool for studying the structure-activity relationships of carbamate insecticides.
properties
CAS RN |
112800-02-9 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)5(10)8-9-6(11)12-4/h1-4H3,(H,8,10)(H,9,11) |
InChI Key |
DNNLQQBQWRLJJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
synonyms |
Hydrazinecarboxylic acid, 2-(2,2-dimethyl-1-oxopropyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)

